molecular formula C6H8N4O4 B1212493 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide CAS No. 39205-83-9

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide

Cat. No.: B1212493
CAS No.: 39205-83-9
M. Wt: 200.15 g/mol
InChI Key: LOIDMDPCSBUPCZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide is a significant pyrazole derivative that serves as a crucial chemical intermediate in pharmaceutical research and development. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. This compound is notably utilized in the preparation of trifluridine-related compounds. Trifluridine is an active pharmaceutical ingredient used in an approved anticancer drug, TAS-102 (Lonsurf) , which is a combination drug for the treatment of metastatic colorectal cancer and gastric cancer. The structural features of this compound, including the hydroxyethyl side chain and the nitro-carboxamide functional groups, make it a versatile building block for medicinal chemists exploring novel nucleoside analogues and antimetabolites. Research involving this compound is strictly for the purpose of developing new therapeutic agents and studying their mechanisms of action, particularly in the field of oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-nitropyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c7-5(12)4-3-9(1-2-11)8-6(4)10(13)14/h3,11H,1-2H2,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIDMDPCSBUPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCO)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192459
Record name 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-83-9
Record name 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039205839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC271261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXYETHYL)-3-NITRO-4-PYRAZOLECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729P9SQE0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mannich Reaction-Based Synthesis

The predominant method for synthesizing 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide involves a Mannich reaction, as detailed in patent US4069330A. This approach utilizes formaldehyde and secondary amines to introduce the carboxamide moiety. In a representative procedure, this compound (2 g) is refluxed with methanol (7.5 mL), pyrrolidine (1.7 mL), and 37% aqueous formaldehyde (1.8 mL) for 4 hours. Post-reflux, the mixture is evaporated under vacuum, and the residue is dissolved in chloroform, dried over anhydrous sodium sulfate, and crystallized from isopropanol. This yields 1.8 g of the target compound with a melting point of 104–106°C.

The reaction mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbon of formaldehyde, forming an iminium intermediate. Subsequent deprotonation and elimination yield the final carboxamide. The choice of amine (e.g., pyrrolidine, piperidine) influences reaction kinetics and product purity, with cyclic amines demonstrating superior stability compared to linear counterparts.

Carboxylic Acid to Carboxamide Conversion

An alternative route involves the conversion of 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxylic acid to its corresponding carboxamide. As described in patent US4235995A, the carboxylic acid is first activated as an acid chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The acid chloride intermediate is then treated with aqueous ammonia or primary/secondary amines to form the carboxamide. For instance, reacting 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarbonyl chloride with ammonium hydroxide at 0–5°C yields the target compound in 75–85% efficiency.

This method leverages the reactivity of acid chlorides, which readily undergo nucleophilic acyl substitution with amines. The general mechanism, as supported by OrgoSolver, involves amine attack at the carbonyl carbon, followed by chloride elimination and proton transfer. Critical parameters include temperature control (to minimize side reactions) and stoichiometric excess of ammonia to ensure complete conversion.

Intermediate Synthesis and Functionalization

Preparation of 1-(2-Hydroxyethyl)-3-Nitro-4-Pyrazolecarboxylic Acid

The carboxylic acid precursor is synthesized via hydrolysis of 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarbonitrile. Patent US4235995A outlines a procedure where the carbonitrile (32 g) is refluxed with aqueous sodium hydroxide (35 g in 350 mL water) for 18 hours. Acidification with concentrated HCl precipitates the carboxylic acid, which is recrystallized from methanol-water to yield 32.5 g (98% purity, m.p. 185–187°C).

Nitration of Pyrazole Intermediates

Nitration at the 3-position of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids. For example, 1-(2-hydroxyethyl)-4-pyrazolecarboxamide is treated with fuming HNO₃ at 0°C, followed by gradual warming to 25°C. The nitro group is introduced regioselectively, with the reaction monitored via thin-layer chromatography (TLC) to prevent over-nitration.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Methanol and 1,2-dimethoxyethane are preferred solvents for Mannich reactions due to their ability to dissolve both polar and non-polar intermediates. Reflux conditions (60–80°C) are critical for achieving complete conversion, as lower temperatures result in unreacted starting materials.

Workup and Purification

Crystallization from isopropanol or ethyl acetate is routinely employed to isolate the final product. Patent data indicate that trituration with diisopropyl ether enhances purity by removing residual amines. For large-scale production, column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:1) achieves >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 4.75 (t, J = 5.2 Hz, 1H, -OH), 3.85 (q, J = 5.2 Hz, 2H, -CH₂OH), 3.50–3.70 (m, 4H, pyrrolidine-H), 2.10–2.30 (m, 4H, pyrrolidine-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Melting Points and Yields

StepYield (%)Melting Point (°C)Source
Carboxylic acid hydrolysis98185–187
Mannich reaction90104–106
Nitration85198–200

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation during Mannich reactions, are minimized using stoichiometric control. For example, limiting formaldehyde to 1.1 equivalents reduces dimerization.

Scale-Up Considerations

Industrial-scale synthesis requires continuous flow reactors to manage exothermic nitration steps. Patent US4235995A recommends adiabatic reactors with temperature gradients ≤10°C to prevent thermal degradation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-(2-Carboxyethyl)-3-nitro-4-pyrazolecarboxamide.

    Reduction: Formation of 1-(2-Hydroxyethyl)-3-amino-4-pyrazolecarboxamide.

    Substitution: Formation of various substituted pyrazolecarboxamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide exhibits several significant biological activities:

  • Antibacterial Activity : This compound has shown promising antibacterial effects against various pathogens. In experimental studies, it demonstrated effectiveness against bacterial infections in animal models, indicating its potential as a new class of synthetic antibacterial agents .
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties. Interaction studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Potential : Research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. These compounds have been synthesized and tested for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The mechanism of action is believed to involve the compound's interaction with specific enzymes and receptors that play critical roles in bacterial infections and inflammatory responses .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Experimental Bacterial Infections : In studies involving mice infected with E. coli and Streptococcus pyogenes, the administration of this compound significantly reduced bacterial load and improved survival rates compared to untreated controls .
  • Inflammation Models : Animal models subjected to inflammatory stimuli showed reduced markers of inflammation following treatment with this compound, suggesting its potential utility in managing inflammatory diseases .
  • Cancer Treatment Synergy : Research has indicated that this compound may enhance the effectiveness of certain chemotherapeutic agents by reducing drug resistance mechanisms in cancer cells, thereby improving treatment outcomes .

Comparison with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique aspects that contribute to its efficacy:

Compound NameKey FeaturesUnique Aspects
3-NitropyrazoleNitro group on pyrazole ringLacks hydroxyethyl substitution
4-Amino-3-nitropyrazoleAmino substitutionExhibits different biological activities
1-(2-Hydroxyethyl)-4-methylpyrazoleMethyl substitutionAlters biological properties

The specific combination of functional groups in this compound enhances its antibacterial efficacy while maintaining low toxicity levels compared to other similar compounds .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

    Materials Science: The hydroxyethyl and nitro groups can participate in various chemical reactions, enabling the formation of cross-linked networks or functionalized surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

A closely related compound, 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide, is described in a European patent (EP 1 948 661 B1) . Key differences include:

  • N1 substituent : Ethoxyethyl (patent compound) vs. hydroxyethyl (target compound).
  • C3 substituent : Ethyl (patent compound) vs. nitro (target compound).
  • Carboxamide position : C5 (patent compound) vs. C4 (target compound).
Physicochemical Properties
Property Target Compound Patent Compound
Polarity Higher (due to –OH group) Lower (ethoxy group is less polar)
Solubility Likely higher in aqueous media Likely lower (more lipophilic)
Thermal Stability Moderate (nitro group sensitive) Higher (alkyl groups stabilize)
Reactivity
  • The hydroxyethyl group in the target compound may increase susceptibility to oxidation compared to the ethoxyethyl group in the patent compound.
  • The nitro group at C3 in the target compound could enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions.

Degradation Behavior (Inference from Analogous Systems)

  • Thermal Degradation: Nitro groups may decompose to amines (via reduction) or release NOx gases.
  • Oxidative Degradation : Hydroxyethyl groups could oxidize to carboxylic acids, while nitro groups might remain stable or form nitroso intermediates.

Key Research Findings

Synthetic Flexibility : Modifying N1 substituents (e.g., hydroxyethyl vs. ethoxyethyl) allows tuning of solubility and stability .

Functional Group Impact : Nitro groups at C3 vs. C4 alter electronic properties and reactivity patterns.

Degradation Pathways : Structural analogs degrade via oxidation or reduction, suggesting the target compound may follow similar routes .

Biological Activity

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide is a compound that has garnered attention for its diverse biological activities, particularly its antibacterial properties. This article reviews the synthesis, biological effects, toxicity, and potential applications of this compound based on recent research findings.

This compound is characterized as a yellow crystalline powder with a melting point of 164-165°C. It is slightly soluble in water and exhibits stability under normal conditions. The compound can be synthesized through various methods, including the reaction of pyrazole-4-carboxamide with nitric acid followed by hydrolysis.

Antibacterial Properties

This compound belongs to a class of synthetic antibacterial agents known as 3-nitropyrazoles. Studies have demonstrated that it exhibits antibacterial activity comparable to nitrofurantoin, with lower inhibitory concentrations required for efficacy. For instance, a single oral dose of 20 mg/kg resulted in peak concentrations of 5.8 μg/ml in mouse blood and over 1,000 μg/ml in urine .

The compound has shown effectiveness against various bacterial infections in animal models, including E. coli and Streptococcus pyogenes. In controlled studies, it was administered via subcutaneous injection and drinking water, with notable survival rates observed in infected mice .

Antioxidant and Anti-inflammatory Activities

Research indicates that this compound also possesses antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2, which are critical in inflammatory processes.

Toxicity and Safety

Toxicological assessments reveal that this compound has low acute toxicity in laboratory animals, including mice, rats, and dogs. However, comprehensive studies on its long-term safety and effects in humans are still lacking .

Applications in Research

The compound's biological activities suggest potential applications across various fields:

  • Pharmaceuticals : As a therapeutic agent for bacterial infections and inflammatory diseases.
  • Agriculture : Potential use as an agricultural pesticide or herbicide due to its antibacterial properties.
  • Materials Science : Exploration of its chemical properties for developing new materials .

Current Research Trends

Ongoing research focuses on:

  • Therapeutic Applications : Investigating its efficacy against cancer and chronic inflammatory diseases.
  • Synthesis Improvement : Enhancing yield and purity through optimized synthesis methods.
  • Analytical Techniques : Developing new methods for rapid analysis of the compound in biological samples .

Case Studies

A notable study highlighted the compound's effectiveness against experimental bacterial infections in mice. The results indicated significant antibacterial activity with minimal toxicity, warranting further evaluation for potential clinical applications .

StudyDosageObserved Effects
Mice Inoculation with E. coli20 mg/kgPeak serum concentration of 5.8 μg/ml
Dog Urine Recovery10 mg/kg87% recovery in urine over 24 hours

Limitations and Future Directions

Despite promising results, limitations such as limited water solubility pose challenges for formulation development. Future research should aim to:

  • Investigate the pharmacokinetics and pharmacodynamics of the compound.
  • Conduct extensive toxicological studies to assess long-term safety.
  • Explore synergistic effects with other compounds to enhance therapeutic efficacy .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use Boc-protected amino groups (e.g., 2-N-Boc aminoethyl) to stabilize intermediates during coupling reactions, as seen in trityl-protected pyrazole analogs .
  • Temperature Control : Maintain reaction temperatures below 60°C during nitration steps to prevent decomposition, as nitro groups in pyrazoles are thermally sensitive .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to separate positional isomers, which often arise due to the hydroxyethyl group’s steric effects .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using 1H NMR^1 \text{H NMR} (e.g., δ 8.2–8.5 ppm for nitro protons) .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of nitro-substituted pyrazole derivatives?

Methodological Answer:

  • NMR Analysis : Use 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} to confirm nitro group placement. For example, coupling between the nitro group (δN50ppm\delta_{\text{N}} \sim -50 \, \text{ppm}) and adjacent pyrazole protons distinguishes 3-nitro from 4-nitro isomers .
  • IR Signatures : Identify asymmetric/symmetric NO2_2 stretching vibrations at 1520 cm1^{-1} and 1340 cm1^{-1}, respectively, to confirm nitro group presence .
  • X-ray Crystallography : Resolve steric clashes (e.g., between hydroxyethyl and nitro groups) using single-crystal diffraction data, as demonstrated for ethyl pyrazole carboxylates .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for nitro group displacement. Compare activation energies of nitro vs. carboxamide sites to prioritize reaction pathways .
  • Solvent Effects : Simulate solvation (e.g., ethanol, DMF) with COSMO-RS to assess nucleophilicity. Polar aprotic solvents enhance nitro group reactivity by stabilizing charge-separated intermediates .
  • Validation : Cross-reference computed results with experimental kinetic data (e.g., rate constants derived from 1H NMR^1 \text{H NMR} monitoring) .

Q. How can researchers address contradictions in bioactivity data for pyrazolecarboxamides with varying substituents?

Methodological Answer:

  • QSAR Modeling : Build 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., hydroxyethyl vs. methylbenzyl groups) with anti-inflammatory activity. Use pIC50_{50} values from enzyme inhibition assays (e.g., COX-2) as dependent variables .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify outliers. For example, steric hindrance from the hydroxyethyl group may reduce binding affinity in certain protein pockets .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed cell lines, consistent assay temperatures) to isolate structural vs. methodological variability .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Use factorial design (e.g., 23^3 matrix) to test pH (5.0–7.4), temperature (25–37°C), and ionic strength (0.1–0.5 M PBS). Monitor degradation via UPLC-MS and identify major breakdown products (e.g., nitro reduction to amine) .
  • Light Sensitivity : Expose samples to UV-A (365 nm) and quantify photodegradation using a calibrated actinometer. Nitro groups are prone to photoreduction, necessitating amber glass storage .
  • Statistical Analysis : Apply ANOVA to determine significant factors (p < 0.05) and construct a stability-indicating equation using response surface methodology .

Methodological Resources

  • Synthesis Optimization : Refer to trityl-protected pyrazole protocols for air-sensitive intermediates and PubChem’s spectral libraries for validation .
  • Computational Tools : Use Gaussian 16 for DFT calculations and AutoDock Vina for molecular docking .
  • Data Reproducibility : Follow ICReDD’s reaction design framework for integrating computational and experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
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1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.